butyl 4-hydroxy-4-methylpentanoate
Description
Structure
3D Structure
Properties
CAS No. |
1861964-48-8 |
|---|---|
Molecular Formula |
C10H20O3 |
Molecular Weight |
188.26 g/mol |
IUPAC Name |
butyl 4-hydroxy-4-methylpentanoate |
InChI |
InChI=1S/C10H20O3/c1-4-5-8-13-9(11)6-7-10(2,3)12/h12H,4-8H2,1-3H3 |
InChI Key |
UVRSIXOGOGKWMK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)CCC(C)(C)O |
Purity |
95 |
Origin of Product |
United States |
Chemical Reactivity and Transformation Pathways of Butyl 4 Hydroxy 4 Methylpentanoate
Hydrolysis and Saponification Reactions
Hydrolysis of the ester bond in butyl 4-hydroxy-4-methylpentanoate can be achieved under either acidic or basic conditions, leading to different final products.
Acid-Catalyzed Ester Hydrolysis
Under acidic conditions, the hydrolysis of an ester is a reversible equilibrium-driven process that yields a carboxylic acid and an alcohol. libretexts.orgchemistrysteps.com For this compound, this reaction involves heating the ester with an excess of water in the presence of a strong acid catalyst. libretexts.org The reaction mechanism begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of butanol result in the formation of 4-hydroxy-4-methylpentanoic acid. chemistrysteps.com
Reaction Scheme: Acid-Catalyzed Hydrolysis
This compound + H₂O ⇌ 4-hydroxy-4-methylpentanoic acid + Butanol
Base-Mediated Saponification Dynamics
Base-mediated hydrolysis, or saponification, is an irreversible process that converts an ester into a carboxylate salt and an alcohol. libretexts.orgmasterorganicchemistry.com The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion (e.g., from NaOH or KOH) on the ester's carbonyl carbon. masterorganicchemistry.comyoutube.com This forms a tetrahedral intermediate, from which the butoxide ion is eliminated. The butoxide ion then deprotonates the newly formed carboxylic acid in a rapid and essentially irreversible acid-base reaction, yielding a carboxylate salt and butanol. masterorganicchemistry.com An acidic workup is required to neutralize the carboxylate salt and obtain the final carboxylic acid product. masterorganicchemistry.com
This process is termed saponification because of its use in soap production from fats, which are themselves esters. masterorganicchemistry.comyoutube.com The irreversibility of the final deprotonation step ensures that the reaction goes to completion, making it a more efficient method for ester cleavage than acid-catalyzed hydrolysis. libretexts.orgchemistrysteps.com
Reaction Scheme: Base-Mediated Saponification
this compound + NaOH → Sodium 4-hydroxy-4-methylpentanoate + Butanol
Sodium 4-hydroxy-4-methylpentanoate + H₃O⁺ → 4-hydroxy-4-methylpentanoic acid + Na⁺ + H₂O
Reactions Involving the Hydroxyl Functionality
The tertiary hydroxyl group of this compound exhibits its own characteristic reactivity.
Oxidation Reactions and Their Products
Tertiary alcohols, such as the one present in this compound, are generally resistant to oxidation under standard conditions because they lack a hydrogen atom on the carbinol carbon. Strong oxidizing agents and harsh conditions are required for a reaction to occur, which typically leads to the cleavage of carbon-carbon bonds. Oxidation could potentially break the bond between the hydroxyl-bearing carbon and an adjacent carbon, leading to the formation of a ketone, such as diacetone alcohol (4-hydroxy-4-methyl-2-pentanone), and other degradation products.
| Oxidizing Agent | Potential Product(s) | Reaction Conditions |
| Strong Oxidants (e.g., KMnO₄, CrO₃) | Carbon-carbon bond cleavage products, potentially ketones like diacetone alcohol. | Harsh; elevated temperatures may be required. |
Etherification and Esterification of the Hydroxyl Group
The tertiary hydroxyl group can undergo etherification or esterification to form new functional groups.
Etherification: This reaction would involve converting the alcohol into an alkoxide, followed by reaction with an alkyl halide (a variation of the Williamson ether synthesis). However, the steric hindrance of a tertiary alcohol makes this reaction challenging.
Esterification: The hydroxyl group can be acylated using an acid chloride or acid anhydride, typically in the presence of a base like pyridine, to form a diester. This reaction would add a second ester functionality to the molecule.
Reactions at the Ester Linkage
Beyond hydrolysis, the ester linkage is susceptible to other nucleophilic substitution reactions, most notably transesterification.
Transesterification is the process of exchanging the butyl group of the ester with another alcohol. This reaction is typically catalyzed by either an acid or a base. google.com For instance, reacting this compound with an excess of methanol (B129727) in the presence of an acid catalyst would lead to the formation of methyl 4-hydroxy-4-methylpentanoate and butanol. This reaction is an equilibrium process, and driving it to completion requires using the new alcohol in large excess or removing the displaced alcohol (butanol) as it forms. Industrial transesterification processes are often facilitated by catalysts, such as tin compounds, which can allow the reaction to proceed to high completion at elevated temperatures. google.com
Transesterification with Diverse Alcohols
Transesterification is a fundamental reaction of esters, involving the exchange of the alkoxy group. For this compound, this would entail reacting it with another alcohol in the presence of a catalyst to form a new ester and butanol.
The reaction can be catalyzed by either acids (e.g., sulfuric acid, p-toluenesulfonic acid) or bases (e.g., sodium alkoxides). The general mechanism under acidic conditions involves protonation of the carbonyl oxygen to enhance the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by the incoming alcohol. Under basic conditions, the incoming alcohol is deprotonated to form a more potent nucleophilic alkoxide, which then attacks the ester carbonyl. The equilibrium of the reaction is typically shifted towards the desired product by using a large excess of the reactant alcohol or by removing one of the products (usually the lower-boiling alcohol) as it is formed.
While specific experimental data for this compound is not available, the table below provides a generalized representation of expected outcomes based on known transesterification reactions of similar esters.
| Reactant Alcohol | Catalyst | Typical Conditions | Expected Product |
|---|---|---|---|
| Methanol | H₂SO₄ (catalytic) | Reflux | Methyl 4-hydroxy-4-methylpentanoate |
| Ethanol | NaOEt (catalytic) | Reflux | Ethyl 4-hydroxy-4-methylpentanoate |
| Isopropanol | Titanium(IV) isopropoxide (catalytic) | High Temperature, Removal of Butanol | Isopropyl 4-hydroxy-4-methylpentanoate |
Amidation and Other Nucleophilic Acyl Substitutions
The ester group of this compound can undergo nucleophilic acyl substitution with amines to form amides, a reaction known as aminolysis. This transformation typically requires heating the ester with ammonia, a primary amine, or a secondary amine. The reaction is generally slower than transesterification and often requires more forcing conditions due to the lower nucleophilicity of amines compared to alkoxides.
The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the butoxy group to yield the corresponding amide.
Due to the absence of specific literature on this compound, a generalized data table for its amidation is presented below, based on the reactivity of analogous esters.
| Nucleophile | Typical Conditions | Expected Product |
|---|---|---|
| Ammonia (NH₃) | High Temperature, Sealed Tube | 4-Hydroxy-4-methylpentanamide |
| Methylamine (CH₃NH₂) | Heating | N-Methyl-4-hydroxy-4-methylpentanamide |
| Dimethylamine ((CH₃)₂NH) | Heating | N,N-Dimethyl-4-hydroxy-4-methylpentanamide |
Other nucleophiles, such as Grignard reagents, could potentially react with the ester, but would likely lead to a mixture of products due to the presence of the acidic hydroxyl proton.
Investigating Rearrangement and Elimination Reactions
The tertiary hydroxyl group in this compound makes it susceptible to both rearrangement and elimination reactions, particularly under acidic conditions.
Elimination Reactions (Dehydration):
Acid-catalyzed dehydration of the tertiary alcohol would lead to the formation of unsaturated esters. The reaction proceeds via protonation of the hydroxyl group to form a good leaving group (water), which then departs to generate a tertiary carbocation. A base (such as water or the conjugate base of the acid catalyst) then abstracts a proton from an adjacent carbon to form a double bond. Due to the structure of this compound, two possible alkene isomers could be formed: butyl 4-methylpent-3-enoate (the Zaitsev product, more substituted and generally more stable) and butyl 4-methylpent-4-enoate (the Hofmann product, less substituted). The reaction conditions, particularly the choice of acid and temperature, can influence the ratio of these products.
Rearrangement Reactions:
While less common for this specific structure, the intermediate tertiary carbocation formed during an acid-catalyzed reaction could potentially undergo rearrangement if a more stable carbocation can be formed. However, in the case of this compound, a 1,2-hydride or 1,2-methyl shift would not lead to a more stable carbocation. Therefore, significant rearrangement reactions are not anticipated under typical dehydration conditions.
It is important to reiterate that the reactions and products discussed above are based on established chemical principles for compounds with similar functional groups. The lack of specific experimental data for this compound necessitates this generalized approach. Further empirical research is required to determine the precise reactivity, optimal reaction conditions, and product distributions for this compound.
Stereochemical Aspects and Enantiomeric Studies
Enantiomeric Forms of 2-hydroxy-4-methylpentanoate (B1259815) and Related Esters
The parent acid of the target compound is 2-hydroxy-4-methylpentanoic acid, also known as leucic acid. This compound exists as two enantiomers: (R)-2-hydroxy-4-methylpentanoic acid and (S)-2-hydroxy-4-methylpentanoic acid. Consequently, butyl 4-hydroxy-4-methylpentanoate would also exist in two corresponding enantiomeric forms: (R)-butyl 4-hydroxy-4-methylpentanoate and (S)-butyl 4-hydroxy-4-methylpentanoate.
While specific data for the butyl ester is unavailable, the principles of stereochemistry dictate the existence of these non-superimposable mirror images.
Chiral Purity and Enantiomeric Excess Determination
The determination of chiral purity and enantiomeric excess (e.e.) is a critical aspect of stereochemistry, particularly in fields where the biological or sensory activity of a compound is of interest. Several analytical techniques are commonly employed for this purpose.
Table 1: Potential Methods for Enantiomeric Excess Determination
| Analytical Technique | Principle | Potential Application to this compound |
| Chiral High-Performance Liquid Chromatography (HPLC) | Utilizes a chiral stationary phase to differentially interact with each enantiomer, leading to their separation. | This would be a primary method for separating the (R) and (S) enantiomers of this compound, allowing for quantification of the enantiomeric excess. |
| Chiral Gas Chromatography (GC) | Employs a chiral stationary phase within the GC column to separate volatile enantiomers. | Given the likely volatility of the butyl ester, chiral GC would be another suitable technique for determining its enantiomeric composition. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents | A chiral lanthanide shift reagent is added to the sample, which forms diastereomeric complexes with the enantiomers, resulting in distinguishable signals in the NMR spectrum. | This method could provide information on the enantiomeric ratio of a sample of this compound. |
Without specific experimental data, the successful application of these methods to this compound remains theoretical.
Impact of Chirality on Perceptual Interactions in Complex Matrices
The chirality of flavor and fragrance compounds is known to have a significant impact on their sensory perception. researchgate.net Different enantiomers can elicit distinct smells and tastes due to their specific interactions with chiral olfactory and gustatory receptors in the human body.
In the context of this compound, it is highly probable that the (R) and (S) enantiomers would possess different sensory profiles. One enantiomer might be perceived as having a particular fruity or sweet note, while the other could be weaker, different, or even possess an off-flavor. However, without empirical studies on the sensory properties of the individual enantiomers, any description of their perceptual differences remains speculative.
Asymmetric Synthesis of Leucine (B10760876) Derivatives and Analogues
Asymmetric synthesis is the process of selectively creating one enantiomer of a chiral molecule. This is of paramount importance in the synthesis of pharmaceuticals and other biologically active compounds. While no specific asymmetric synthesis for this compound has been reported, methods for the asymmetric synthesis of related leucine derivatives and other chiral building blocks are well-established. nih.govnih.govresearchgate.net
These methods often involve the use of chiral catalysts, auxiliaries, or enzymes to control the stereochemical outcome of a reaction. For instance, the asymmetric reduction of a corresponding keto-ester precursor using a chiral reducing agent could potentially yield an enantiomerically enriched sample of this compound.
Analytical Methodologies for Characterization and Quantification
Chromatographic Techniques
Chromatography is fundamental to the separation and analysis of butyl 4-hydroxy-4-methylpentanoate from reaction mixtures and for its quantification. Gas chromatography and high-performance liquid chromatography are the principal methods utilized, with chiral chromatography being essential for the separation of its enantiomers.
Gas chromatography is a powerful tool for the analysis of volatile compounds like this compound. The technique separates components of a mixture based on their differential partitioning between a gaseous mobile phase and a stationary phase within a column.
While specific application notes for this compound are not extensively detailed in publicly available literature, methods for structurally similar compounds, such as other butyl esters and hydroxy-substituted pentanoates, provide a strong basis for its analysis. For instance, the analysis of butyl 4-hydroxybenzoates has been successfully achieved using an SE-30 column, which is a non-polar stationary phase, coupled with flame-ionization detection (FID). nih.gov FID is a common choice for organic analytes due to its high sensitivity and wide linear range.
For the analysis of related compounds like 4-amino-2-methylpentane, a capillary column (DA-1) with a programmed temperature ramp has been effectively used. researchgate.net A typical temperature program might start at a lower temperature to resolve volatile impurities and then ramp up to elute the target analyte. A similar approach would be suitable for this compound.
A hypothetical GC method for the analysis of this compound is outlined below:
| Parameter | Value |
| Column | DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Injector Temperature | 250 °C |
| Detector (FID) Temp | 280 °C |
| Oven Program | 80 °C (hold 2 min), ramp to 240 °C at 10 °C/min, hold 5 min |
| Carrier Gas | Helium or Nitrogen |
| Split Ratio | 50:1 |
This method would be expected to provide good resolution and peak shape for the analyte, allowing for its quantification in various matrices.
High-performance liquid chromatography is a versatile technique for the analysis of a wide range of compounds, including those that are not sufficiently volatile for GC. For this compound, reversed-phase HPLC is the most common approach.
Detailed HPLC methods for this specific ester are not widely published, but methods for related hydroxy acids and their esters offer valuable guidance. For example, the analysis of 2-hydroxy-4-(methylthio)butanoic acid (HMTBA) has been accomplished using a C18 reversed-phase column with a mobile phase consisting of a water and acetonitrile (B52724) gradient containing an acid modifier like trifluoroacetic acid (TFA). chromatographyonline.com UV detection is typically employed, although the chromophore in this compound (the ester carbonyl) provides weak UV absorbance at low wavelengths (around 210 nm). Therefore, alternative detection methods such as refractive index (RI) detection or evaporative light scattering detection (ELSD) could be more effective for quantification.
A representative HPLC method for the fractionation and quantification of this compound is detailed in the following table:
| Parameter | Value |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: Water (0.1% Formic Acid), B: Acetonitrile (0.1% Formic Acid) |
| Gradient | 50% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm or ELSD |
| Injection Volume | 10 µL |
This method would allow for the separation of this compound from polar impurities and starting materials.
This compound is a chiral molecule, existing as two enantiomers. The separation and quantification of these enantiomers are critical in stereoselective synthesis and for applications where one enantiomer may have different biological or chemical properties. Chiral chromatography is the definitive technique for this purpose.
Chiral separations are typically achieved using either chiral stationary phases (CSPs) in HPLC or GC. For GC, cyclodextrin-based CSPs are widely used and have demonstrated broad applicability for the separation of various classes of chiral compounds, including esters. chromatographyonline.comgcms.czchromatographyonline.com The choice of the specific cyclodextrin (B1172386) derivative (e.g., permethylated, acetylated) can significantly influence the enantioselectivity.
In HPLC, polysaccharide-based chiral stationary phases (e.g., cellulose (B213188) or amylose (B160209) derivatives) are very effective for a wide range of chiral compounds. The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase, leading to different retention times.
A potential chiral HPLC method for the separation of the enantiomers of this compound is proposed below:
| Parameter | Value |
| Column | Chiralcel OD-H or equivalent (amylose-based CSP) |
| Mobile Phase | Hexane/Isopropanol (90:10, v/v) |
| Flow Rate | 0.5 mL/min |
| Detection | UV at 215 nm |
| Temperature | 25 °C |
This method would be a starting point for achieving baseline separation of the (R)- and (S)-enantiomers, allowing for the determination of enantiomeric excess (ee).
Spectroscopic Techniques
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound. Mass spectrometry provides information about the molecular weight and fragmentation pattern, while nuclear magnetic resonance spectroscopy reveals the detailed connectivity of atoms within the molecule.
Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound, electron ionization (EI) and electrospray ionization (ESI) are common ionization methods.
In EI-MS, the molecule is fragmented in a reproducible manner, providing a characteristic fragmentation pattern that can be used for identification. Key fragmentation pathways for esters include the loss of the alkoxy group and McLafferty rearrangements. For this compound, expected fragments would arise from the cleavage of the butyl group, loss of water from the hydroxyl group, and cleavage adjacent to the carbonyl group. libretexts.org
ESI-MS is a softer ionization technique that typically results in the observation of the protonated molecule [M+H]+ or adducts with sodium [M+Na]+ or potassium [M+K]+. uni.lu This allows for the accurate determination of the molecular weight. Predicted ESI-MS data for this compound is available and provides expected m/z values for various adducts. uni.lu
Predicted ESI-MS Adducts for this compound
| Adduct | Predicted m/z |
| [M+H]+ | 189.14853 |
| [M+Na]+ | 211.13047 |
| [M+K]+ | 227.10441 |
| [M+NH4]+ | 206.17507 |
Data sourced from PubChemLite. uni.lu
Tandem mass spectrometry (MS/MS) can be used to further elucidate the structure by fragmenting a selected precursor ion and analyzing the resulting product ions.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are used to provide a complete picture of the carbon-hydrogen framework of this compound.
¹H NMR: The proton NMR spectrum would show distinct signals for the butyl chain protons, the methylene (B1212753) groups adjacent to the ester and the tertiary alcohol, and the methyl groups. The protons of the butyl group would appear as a triplet for the terminal methyl, a sextet for the adjacent methylene, and a triplet for the methylene attached to the ester oxygen. The two methylene groups in the pentanoate backbone would appear as triplets, and the two methyl groups attached to the carbon with the hydroxyl group would appear as a singlet. The hydroxyl proton would appear as a broad singlet.
¹³C NMR: The carbon NMR spectrum would show ten distinct signals corresponding to each carbon atom in the molecule. The carbonyl carbon of the ester would be the most downfield signal. The carbon bearing the hydroxyl group would also be significantly downfield. The carbons of the butyl chain and the other carbons of the pentanoate backbone would appear at characteristic chemical shifts.
A table of predicted ¹H and ¹³C NMR chemical shifts is provided below as a guide for spectral interpretation.
Predicted NMR Chemical Shifts for this compound
| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |
| CH₃ (butyl) | ~0.9 | ~13.7 |
| CH₂ (butyl) | ~1.4 | ~19.2 |
| CH₂ (butyl) | ~1.6 | ~30.7 |
| O-CH₂ (butyl) | ~4.0 | ~64.5 |
| C=O | - | ~173.5 |
| CH₂ (next to C=O) | ~2.4 | ~37.0 |
| CH₂ (next to C-OH) | ~1.9 | ~30.0 |
| C-OH | - | ~70.0 |
| (CH₃)₂C-OH | ~1.2 | ~29.0 |
| OH | broad singlet | - |
These predicted values are based on standard chemical shift tables and data from structurally related molecules. pdx.eduutsouthwestern.edu
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Compound Characterization
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For this compound, the key functional groups are the hydroxyl (-OH) group and the ester group (-COO-). The IR spectrum would, therefore, be expected to show characteristic absorption bands corresponding to these groups. A broad absorption band is anticipated in the region of 3500-3200 cm⁻¹ due to the O-H stretching vibration of the tertiary alcohol. The strong, sharp absorption peak characteristic of the ester carbonyl (C=O) stretching vibration would typically appear around 1735-1750 cm⁻¹. Furthermore, C-O stretching vibrations associated with the ester and alcohol groups would be visible in the fingerprint region (1300-1000 cm⁻¹).
In contrast, Ultraviolet-Visible (UV-Vis) spectroscopy is generally less informative for the structural elucidation of aliphatic compounds like this compound. This technique relies on the presence of chromophores—parts of a molecule that absorb light in the UV-Vis range. Saturated esters and alcohols lack extensive conjugated systems or strong chromophores. Consequently, this compound is not expected to exhibit significant absorption in the 200-800 nm range, other than potential end absorption at very short wavelengths.
Table 1: Predicted Infrared (IR) Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Tertiary Alcohol (-OH) | O-H Stretch | 3500 - 3200 | Broad, Medium-Strong |
| Ester (-C=O) | C=O Stretch | 1750 - 1735 | Strong, Sharp |
| Ester, Alcohol (C-O) | C-O Stretch | 1300 - 1000 | Medium-Strong |
Advanced Analytical Approaches in Complex Chemical Systems
The analysis of this compound within complex mixtures, such as reaction products or environmental samples, necessitates more sophisticated analytical techniques that offer higher selectivity and sensitivity.
Gas Chromatography-Olfactometry (GC-O) for Aroma Compound Analysis
Gas chromatography-olfactometry (GC-O) is a specialized analytical technique that couples a gas chromatograph with a human assessor who acts as a sensitive and selective detector for odor-active compounds. nih.govwikipedia.org As compounds elute from the GC column, the effluent is split between a conventional detector (like a Flame Ionization Detector or Mass Spectrometer) and a sniffing port. nih.gov This allows for the direct correlation of a specific chemical compound with its perceived aroma.
This method is primarily used to identify key aroma contributors in food, beverages, and environmental samples. nih.gov While GC-O is a powerful tool for characterizing odorants, there is a lack of specific data in the scientific literature regarding the aroma profile of this compound. This suggests that it may not be a significant aroma compound in the contexts studied thus far, or its sensory properties have not yet been a focus of research. The analysis of other hydroxy acid derivatives in wine has been performed to identify aroma precursors, but specific olfactometry data for this butyl ester remains uncharacterised. researchgate.net
Two-Dimensional Gas Chromatography (GC×GC) Coupled with Mass Spectrometry
For highly complex chemical systems, comprehensive two-dimensional gas chromatography (GC×GC) provides a significant enhancement in separation power compared to conventional one-dimensional GC. This technique utilizes two different chromatographic columns connected in series via a modulator. The first column typically performs a separation based on boiling point, while the second, shorter column provides a rapid, orthogonal separation based on a different property, such as polarity. This results in a structured two-dimensional chromatogram with vastly increased peak capacity and resolution.
When coupled with a mass spectrometer (MS), particularly a high-speed detector like a time-of-flight (TOF) mass spectrometer, GC×GC-MS becomes an exceptionally powerful tool for both separating and identifying individual components in intricate mixtures. While no specific studies detailing the analysis of pure this compound using GC×GC-MS are available, this technique would be the method of choice for its detection in a complex matrix. It could effectively separate it from isomers and other structurally related compounds, allowing for its unambiguous identification based on its mass spectrum. The predicted mass-to-charge ratios (m/z) for various adducts of the molecule are crucial for its identification via mass spectrometry. uni.lu
Table 2: Predicted Mass Spectrometry Data for this compound Adducts
| Adduct | Mass-to-Charge Ratio (m/z) |
| [M+H]⁺ | 189.14853 |
| [M+Na]⁺ | 211.13047 |
| [M-H]⁻ | 187.13397 |
| [M+NH₄]⁺ | 206.17507 |
| [M+K]⁺ | 227.10441 |
| [M+H-H₂O]⁺ | 171.13851 |
| Data sourced from PubChemLite. uni.lu |
Environmental Fate and Biotransformation of Butyl 4 Hydroxy 4 Methylpentanoate and Analogues
Biodegradation Pathways in Aquatic and Terrestrial Environments
In aquatic systems, microbial communities are expected to play a significant role in the degradation of butyl 4-hydroxy-4-methylpentanoate. The initial step would likely involve the enzymatic hydrolysis of the ester bond by esterases, which are common in various microorganisms. This would cleave the molecule into butanol and 4-hydroxy-4-methylpentanoic acid. Following this initial cleavage, both butanol and 4-hydroxy-4-methylpentanoic acid are anticipated to undergo further aerobic or anaerobic degradation by microorganisms. Butanol, a simple alcohol, is readily biodegradable. The degradation pathway for 4-hydroxy-4-methylpentanoic acid in a mixed microbial population would likely proceed through central metabolic pathways, ultimately leading to the formation of carbon dioxide and water under aerobic conditions.
In terrestrial environments, a similar biodegradation pathway is expected. Soil microorganisms possess a wide array of enzymes capable of degrading various organic compounds. The hydrolysis of the ester bond would again be the initial step, followed by the degradation of the resulting alcohol and carboxylic acid. The rate of biodegradation in soil would be influenced by several factors, including soil type, moisture content, temperature, pH, and the composition of the microbial community.
For analogous compounds like di-n-butyl phthalate (B1215562) (DBP), microbial-mediated degradation initially involves the conversion of DBP into phthalic acid. researchgate.net This is then further transformed through dioxygenase pathways. researchgate.net This suggests that the degradation of this compound would also likely proceed through the formation of its corresponding acid.
Stability and Persistence in Environmental Compartments
The stability and persistence of this compound in the environment are influenced by both biotic and abiotic factors. The primary process governing its persistence is hydrolysis of the ester linkage. The rate of hydrolysis is dependent on pH and temperature.
In aquatic environments, the persistence of this compound will be determined by the rate of its biodegradation and chemical hydrolysis. While specific data is unavailable for this compound, studies on other esters suggest that biodegradation can be a significant removal process. For instance, the half-life of tertiary butyl mercaptan in water with a mixed culture was found to be six days. nist.govresearchgate.net
In soil, the persistence will be affected by its adsorption to soil particles and its bioavailability to microorganisms. The organic matter content of the soil can influence its sorption, potentially reducing its availability for degradation and increasing its persistence.
The following table summarizes the expected persistence of this compound in different environmental compartments based on the behavior of analogous compounds.
| Environmental Compartment | Expected Persistence | Key Degradation Processes |
| Aquatic Environments | Low to Moderate | Biodegradation, Chemical Hydrolysis |
| Terrestrial Environments | Low to Moderate | Biodegradation, Adsorption to Soil |
| Atmosphere | Low | Photodegradation |
Bioaccumulation Potential in Non-Human Biological Systems
The bioaccumulation potential of a chemical refers to its ability to be taken up by an organism and accumulate in its tissues at a concentration higher than in the surrounding environment. This is often estimated using the octanol-water partition coefficient (Kow), which is a measure of a chemical's lipophilicity. A high log Kow value (typically > 3) suggests a higher potential for bioaccumulation.
The predicted XlogP (a computational model for log Kow) for this compound is 1.6. uni.lu This relatively low value suggests that the compound has a low potential for bioaccumulation in non-human biological systems. Chemicals with lower lipophilicity are generally more water-soluble and are more easily excreted by organisms, thus reducing the likelihood of significant accumulation in fatty tissues.
For comparison, chemicals with a log Kow greater than 5 are considered to have a high potential for bioaccumulation. wikipedia.org Given that the predicted XlogP for this compound is well below this threshold, it is unlikely to pose a significant bioaccumulation risk in aquatic or terrestrial organisms.
Chemical Degradation Mechanisms in the Environment
In addition to biodegradation, chemical degradation processes can contribute to the transformation of this compound in the environment. The main chemical degradation mechanisms are hydrolysis and photodegradation.
Hydrolysis: As an ester, this compound is susceptible to hydrolysis, where the ester bond is cleaved by reaction with water. This reaction can be catalyzed by acids or bases. The rate of hydrolysis is generally pH-dependent, with faster rates occurring under acidic or alkaline conditions compared to neutral pH.
Photodegradation: In the atmosphere, organic compounds can be degraded by photochemical reactions initiated by sunlight. While direct photolysis of this compound may be limited, its reaction with photochemically generated hydroxyl radicals (•OH) is expected to be a significant degradation pathway. Studies on a similar compound, 4-hydroxy-4-methyl-2-pentanone, have shown that its reaction with OH radicals is an important atmospheric degradation process. researchgate.net For another analogue, butyl 4-hydroxybenzoate, photodegradation is enhanced in the presence of peroxides and dissolved organic matter. researchgate.net
The following table lists the key chemical degradation mechanisms for this compound.
| Degradation Mechanism | Description | Environmental Compartment |
| Hydrolysis | Cleavage of the ester bond by reaction with water. | Aquatic and Terrestrial Environments |
| Photodegradation | Degradation by light, primarily through reaction with hydroxyl radicals. | Atmosphere |
Applications of Butyl 4 Hydroxy 4 Methylpentanoate in Chemical and Material Science
Intermediates in Organic Synthesis
The molecular structure of Butyl 4-hydroxy-4-methylpentanoate, featuring both a hydroxyl group and an ester, makes it a versatile intermediate in organic synthesis.
While specific pathways directly utilizing this compound are not extensively documented in readily available literature, its structural motifs are common in biologically active molecules. The precursor acid, 4-hydroxy-4-methylpentanoic acid, is a tertiary alcohol that has been synthesized and studied as a tool to investigate the pharmacology of the GHB receptor, due to its structural similarity to the drug GHB. wikipedia.org Compounds with a hydroxy-pentanoate framework, such as tert-butyl (R)-2-hydroxy-4-methylpentanoate, are recognized as valuable intermediates. evitachem.com The synthesis of such chiral hydroxy esters is important in creating enantiomerically pure compounds, which is a critical aspect in the development of modern pharmaceuticals and agrochemicals where specific stereoisomers often determine efficacy and reduce side effects. orgsyn.org The reactivity of the hydroxyl and ester groups allows for further chemical modifications, enabling the construction of more complex molecules.
The bifunctional nature of this compound allows it to serve as a building block in the synthesis of more elaborate molecular structures. The hydroxyl group can be used as a handle for chain extension or the introduction of other functional groups, while the ester can be hydrolyzed to the corresponding carboxylic acid or undergo transesterification. For instance, the synthesis of related hydroxy acids like (R)-(+)-3-hydroxy-4-methylpentanoic acid is achieved through methods like aldol (B89426) reactions of chiral enolates. orgsyn.org This highlights the general strategy of using smaller, functionalized molecules to build up larger, more complex targets. The tert-butyl ester analogue, tert-butyl (R)-2-hydroxy-4-methylpentanoate, is explicitly noted for its role in organic synthesis, particularly due to its chiral center which is invaluable for stereoselective synthesis. evitachem.com
Contributions to Aroma and Flavor Chemistry (General Chemical Properties)
Esters are widely recognized as key contributors to the aromas of fruits and fermented beverages. The specific structure of an ester dictates its olfactory character.
While direct research on this compound's specific role in flavor is limited, extensive studies on the closely related compound, ethyl 2-hydroxy-4-methylpentanoate (B1259815) (ethyl leucate), provide significant insights. This ethyl ester has been identified for the first time in both red and white wines as a compound directly associated with a "fresh blackberry" aroma. researchgate.netnih.gov Its average concentration in various wines is approximately 400 µg/L. researchgate.netnih.gov Research has established that ethyl 2-hydroxy-4-methylpentanoate acts as a natural enhancer of fruity aromas in wine. researchgate.net Given the similar functional groups, it is plausible that this compound could also contribute to fruity and complex aroma profiles in foods and beverages, though its specific sensory descriptors and potency would differ.
General Solvent and Coalescing Agent Applications (for related compounds)
The physical properties of hydroxy esters suggest their utility in material science, particularly in coatings and paints. Coalescing agents are essential additives that facilitate the formation of a continuous, uniform film as a latex paint or coating dries. google.com They function by temporarily softening the polymer latex particles, allowing them to fuse together before evaporating. google.comepo.org
The use of various esters as coalescing agents is well-established. paintsandcoatingsexpert.comgoogle.com Hydroxy esters, in particular, are noted for their effectiveness. For example, mixtures of hydroxyl esters obtained by reacting propylene (B89431) oxide with aliphatic monocarboxylic acids have been used as flow control assistants for aqueous polymer dispersions. paintsandcoatingsexpert.comgoogle.com More advanced "reactive coalescing agents" (RCAs) have been developed based on hydroxyethyl (B10761427) sulfone analogues of commercial coalescing agents. rsc.org These RCAs initially act like traditional coalescents but then react to become a permanent part of the polymer film, which can reduce the volatile organic compound (VOC) content of the final product. rsc.org Given its structure as a hydroxyl ester, this compound fits the profile of compounds that could function effectively as a coalescing agent in water-based coating formulations.
Role in Non-Human Biological System Research (e.g., receptor studies)
Scientific investigations into the biological activities of various esters and derivatives of other hydroxy-acids are common, exploring their potential in areas ranging from cancer research to antimicrobial applications. nih.govapjhs.comnih.gov However, specific studies focusing on this compound for these or other biological research purposes, such as receptor binding assays or in vivo animal model studies, are not documented in the reviewed literature.
Therefore, a detailed account of its function, research findings, or data for this specific application cannot be provided at this time.
Future Research Directions and Unexplored Avenues
Development of Novel Green Synthesis Routes
The chemical industry's shift towards sustainability is driving the exploration of greener synthesis methods for valuable compounds like butyl 4-hydroxy-4-methylpentanoate. Future research will likely focus on biocatalytic and chemoenzymatic approaches to overcome the limitations of traditional chemical synthesis, such as harsh reaction conditions and the use of hazardous reagents.
Enzymatic synthesis, employing lipases and other hydrolases, presents a compelling green alternative. cosmeticsandtoiletries.comresearchgate.net These biocatalysts can perform reactions under mild conditions, often in solvent-free systems, leading to higher selectivity and reduced environmental impact. cosmeticsandtoiletries.comrsc.org For instance, the enzymatic synthesis of cosmetic esters has demonstrated the potential for high conversion rates and product purity without the need for organic solvents. cosmeticsandtoiletries.com Future investigations could focus on identifying or engineering novel enzymes with enhanced activity and stability for the specific synthesis of this compound. A two-step enzymatic process involving an aldol (B89426) condensation followed by amination has been proposed for the synthesis of related hydroxy acids, a strategy that could be adapted. nih.gov
Furthermore, chemoenzymatic strategies, which combine the strengths of both chemical and biological catalysis, offer a modular and scalable approach. nih.gov This could involve using an enzyme for a key stereoselective step within a larger chemical synthesis pathway. The development of such integrated processes will be crucial for the cost-effective and sustainable industrial production of this ester.
Elucidation of Complex Perceptual Interaction Mechanisms
While not a primary focus of current published research, the structural characteristics of this compound suggest potential for interesting perceptual interactions, particularly if it were to be used in fragrance or flavor applications. The presence of both a hydroxyl group and an ester moiety could lead to complex interactions with olfactory and gustatory receptors.
Future research could delve into understanding how this molecule interacts with receptor sites. Its structural similarity to compounds like 4-hydroxy-4-methylpentanoic acid (UMB68), which has been shown to bind selectively to the GHB receptor, suggests that this compound might also exhibit specific biological interactions. wikipedia.org Studies could explore its potential as an allosteric modulator, a molecule that binds to a site on a receptor distinct from the primary binding site, thereby altering the receptor's response to other molecules. nih.gov Advanced computational modeling and in-vitro assays would be instrumental in predicting and confirming such interactions.
Investigation of this compound in Emerging Material Technologies
The unique chemical structure of this compound, featuring a tertiary alcohol and an ester group, makes it a promising candidate as a building block in the synthesis of novel polymers. bldpharm.com Its potential incorporation into biodegradable polymers is a particularly exciting avenue for future research.
Polyhydroxyalkanoates (PHAs) are a class of biodegradable polyesters produced by microorganisms, and their applications are rapidly expanding. westminster.ac.ukresearchgate.net this compound could potentially be used as a monomer or a modifying agent in the synthesis of PHAs or other biodegradable polyesters like poly(butylene succinate). westminster.ac.uknih.gov This could lead to the development of new bioplastics with tailored properties, such as improved flexibility, degradation rates, and thermal stability. nih.govnih.gov The development of multifunctional block copolymers and nanogels from reactive precursor polymers is a growing field, and this ester could serve as a valuable component in creating such advanced materials. klinger-lab.de
Further research would involve polymerization studies to incorporate this compound into polymer chains and comprehensive characterization of the resulting materials' physical, mechanical, and biodegradable properties. nih.gov
Advanced Spectroscopic Studies for Conformational Analysis
A detailed understanding of the conformational landscape of this compound is essential for predicting its physical properties and reactivity. Advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, coupled with theoretical calculations, will be pivotal in this endeavor. auremn.org.br
Low-temperature NMR studies can provide valuable insights into the populations of different conformers in solution. researchgate.netsci-hub.se By analyzing coupling constants and chemical shifts, researchers can determine the preferred spatial arrangement of the molecule's atoms. researchgate.netnih.gov This experimental data can then be compared with theoretical models generated using Density Functional Theory (DFT) and ab initio calculations to gain a deeper understanding of the stereoelectronic interactions that govern conformational stability. researchgate.netsci-hub.se Such studies have been successfully applied to analyze the conformational equilibria of various esters and cyclic compounds. researchgate.netnih.gov
Future research in this area would involve detailed 1H and 13C NMR analysis of this compound under various conditions (e.g., different solvents and temperatures) to construct a comprehensive picture of its conformational dynamics. auremn.org.br This knowledge will be invaluable for its application in material science and for understanding its interactions in biological systems.
Q & A
Basic Research Questions
Q. What experimental design strategies are recommended for optimizing the synthesis of butyl 4-hydroxy-4-methylpentanoate?
- Methodological Answer : Response Surface Methodology (RSM) and Artificial Neural Networks (ANN) are effective for optimizing esterification reactions. For example, RSM using a Central Composite Design (CCD) can model interactions between variables (e.g., catalyst concentration, temperature, molar ratios), while ANN (e.g., MLP 4-9-1 networks) offers superior nonlinear prediction capabilities. A desirability function approach can balance competing factors like yield and reaction time .
Q. How can spectroscopic techniques be employed to characterize this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the ester linkage and hydroxy/methyl group positions.
- Infrared Spectroscopy (IR) : Identify functional groups (e.g., C=O ester stretch at ~1740 cm, O-H stretch at ~3400 cm).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) determines molecular ion peaks and fragmentation patterns for structural validation.
Q. What in vitro assays are suitable for preliminary evaluation of the compound’s biological activity?
- Methodological Answer :
- Enzyme Inhibition Assays : Test interactions with enzymes like lipases or esterases using fluorometric or colorimetric substrates.
- Cell Viability Assays : Use MTT or resazurin-based assays in cell lines to assess cytotoxicity.
- Receptor Binding Studies : Radioligand displacement assays (e.g., for GABA receptors, given structural analogs like GHB derivatives) .
Advanced Research Questions
Q. How should researchers resolve contradictions in spectroscopic data during structural characterization?
- Methodological Answer :
- Multi-Technique Validation : Combine NMR, IR, and MS to cross-validate peaks and shifts. For example, an unexpected H NMR signal could indicate impurities or stereoisomers.
- Computational Modeling : Density Functional Theory (DFT) calculations predict NMR/IR spectra for comparison with experimental data.
- Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation if crystallization is feasible .
Q. What experimental approaches assess the stability of this compound under varying pH and thermal conditions?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Quantify thermal decomposition temperatures.
- Differential Scanning Calorimetry (DSC) : Measure phase transitions and enthalpy changes.
- pH Stability Studies : Incubate the compound in buffered solutions (pH 2–12) and monitor degradation via HPLC or GC-MS. Kinetic modeling (e.g., Arrhenius equation) predicts shelf-life .
Q. How to design safety protocols for handling this compound, considering GHS classifications?
- Methodological Answer :
- Hazard Mitigation : Based on GHS classifications (e.g., skin/eye irritation, respiratory toxicity), use fume hoods, nitrile gloves, and safety goggles.
- Emergency Procedures : Neutralize spills with inert adsorbents (e.g., vermiculite) and ensure eyewash stations are accessible.
- Documentation : Align protocols with OSHA HCS standards and Safety Data Sheets (SDS) for acute toxicity (Category 4) and organ toxicity .
Q. What mechanistic insights guide the analysis of reaction byproducts during synthesis?
- Methodological Answer :
- Byproduct Identification : Use GC-MS or LC-MS to detect intermediates (e.g., unreacted 4-hydroxy-4-methylpentanoic acid or transesterification products).
- Kinetic Profiling : Monitor reaction progress via timed sampling to identify bottlenecks (e.g., catalyst deactivation).
- Computational Tools : Transition state modeling (e.g., Gaussian software) predicts competing reaction pathways .
Q. How can comparative studies with structural analogs (e.g., sodium 4-hydroxy-2-methylbutanoate) enhance understanding of structure-activity relationships?
- Methodological Answer :
- Functional Group Modulation : Synthesize analogs with varying alkyl chain lengths or substituents to assess hydrophobicity effects.
- Biological Screening : Compare in vitro activity (e.g., IC values) across analogs to identify critical pharmacophores.
- Molecular Docking : Simulate interactions with target proteins (e.g., enzymes) to rationalize activity differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
